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molecular formula C7H13NO2 B140471 Methyl isonipecotate CAS No. 2971-79-1

Methyl isonipecotate

Cat. No. B140471
M. Wt: 143.18 g/mol
InChI Key: RZVWBASHHLFBJF-UHFFFAOYSA-N
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Patent
US05380731

Procedure details

Dissolve isonipecotic acid methyl ester, hydrochloride (43.7 g, 243 mmol) in a minimum amount of water. Add potassium bicarbonate (24.3 g, 243 mmol) and warm the solution on a steam bath for 20 minutes. Evaporate the water in vacuo, treat the residue with methanol and filter. Evaporate the filtrate in vacuo to give isonipecotic acid methyl ester as a oily yellow solid.
Quantity
43.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:11])[CH:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1.C(=O)(O)[O-].[K+]>O>[CH3:2][O:3][C:4](=[O:11])[CH:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
43.7 g
Type
reactant
Smiles
Cl.COC(C1CCNCC1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
24.3 g
Type
reactant
Smiles
C([O-])(O)=O.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporate the water in vacuo
ADDITION
Type
ADDITION
Details
treat the residue with methanol
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
Evaporate the filtrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(C1CCNCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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